5-(3-Carbamoylphenyl)picolinic acid
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Overview
Description
5-(3-Carbamoylphenyl)picolinic acid is an organic compound with the molecular formula C13H10N2O3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carbamoylphenyl)picolinic acid typically involves the reaction of 3-aminobenzoic acid with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carbamoylphenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-(3-Carbamoylphenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-Carbamoylphenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to interact with zinc finger proteins, disrupting their function and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A pyridine carboxylic acid with similar structural features but lacking the carbamoylphenyl group.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position on the pyridine ring.
Isonicotinic acid: Another isomer of picolinic acid with the carboxyl group at yet another position.
Uniqueness
5-(3-Carbamoylphenyl)picolinic acid is unique due to the presence of the carbamoylphenyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific interactions and reactions that are not possible with its simpler analogs .
Properties
IUPAC Name |
5-(3-carbamoylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12(16)9-3-1-2-8(6-9)10-4-5-11(13(17)18)15-7-10/h1-7H,(H2,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYWEEHDAOXFSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CN=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687427 |
Source
|
Record name | 5-(3-Carbamoylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-75-7 |
Source
|
Record name | 5-(3-Carbamoylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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